1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is an organic compound with the molecular formula C13H19NO It is known for its unique structure, which includes a propenol group attached to a phenyl ring substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- typically involves the reaction of 3-(diethylamino)phenylmagnesium bromide with propenal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-(diethylamino)phenylacetylene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields. The product is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- involves its interaction with various molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 3-(diethylamino)-: Similar structure but lacks the propenol group.
1-Propanol, 3-(dimethylamino)-: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is unique due to the presence of the propenol group, which imparts distinct reactivity and potential applications. The diethylamino group also contributes to its unique chemical and biological properties, differentiating it from similar compounds.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(E)-3-[3-(diethylamino)phenyl]prop-1-en-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)13-9-5-7-12(11-13)8-6-10-15/h5-7,9-11,15H,3-4,8H2,1-2H3/b10-6+ |
InChI Key |
JPQYFCFMALCSNH-UXBLZVDNSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=CC(=C1)C/C=C/O |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)CC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.